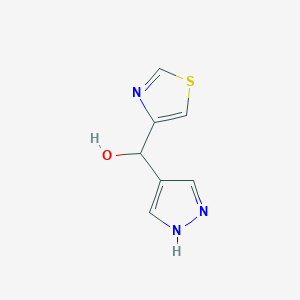
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol is a chemical compound with the molecular formula C7H7N3OS and a molecular weight of 181.22 g/mol . This compound is characterized by the presence of both pyrazole and thiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol typically involves the reaction of pyrazole and thiazole derivatives under specific conditions. One common method includes the reduction of ethyl 4-methyl-2-arylthiazole-5-carboxylate using lithium aluminum hydride in diethyl ether to yield (4-methyl-2-arylthiazol-5-yl)methanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1H-Pyrazol-4-yl)methanol: Lacks the thiazole ring, which may result in different biological activities.
(1,3-Thiazol-4-yl)methanol: Lacks the pyrazole ring, which may also lead to different properties.
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
Uniqueness
(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
1H-pyrazol-4-yl(1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C7H7N3OS/c11-7(5-1-9-10-2-5)6-3-12-4-8-6/h1-4,7,11H,(H,9,10) |
InChI Key |
HYQBVDZZWRXOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C(C2=CSC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13063211.png)

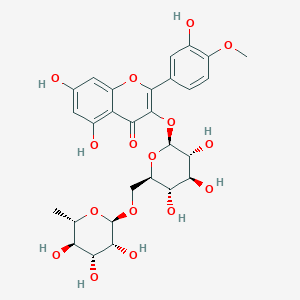
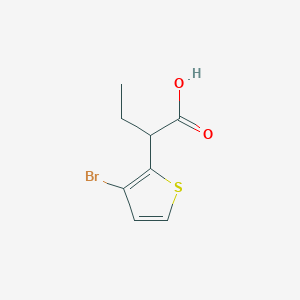
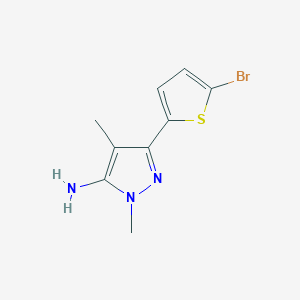


![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)
![[5-(Trifluoromethyl)thien-2-YL]acetic acid](/img/structure/B13063257.png)
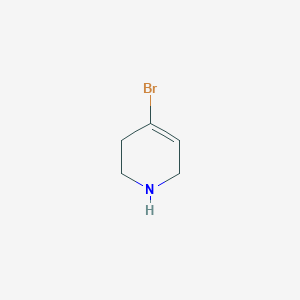
![2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13063262.png)
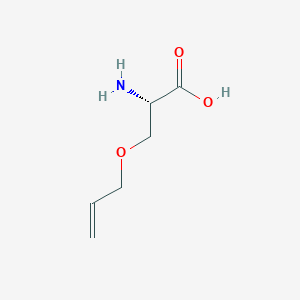
![3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B13063273.png)
